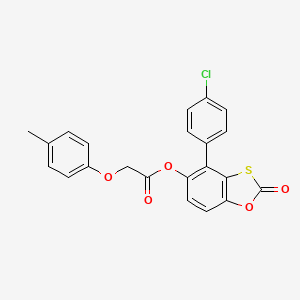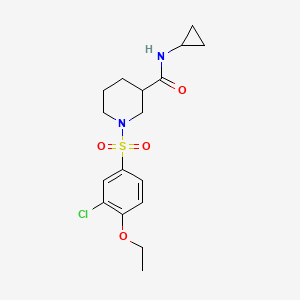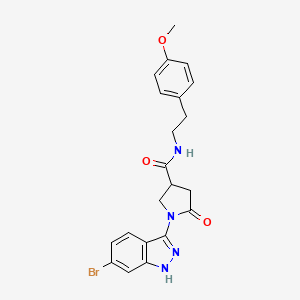![molecular formula C24H21N3OS3 B11127027 3-allyl-5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one](/img/structure/B11127027.png)
3-allyl-5-((Z)-1-{3-[4-(ethylsulfanyl)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolan-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a fascinating member of the quinazolinone family. Its systematic name is 3-allyl-2-(2-oxo-2-phenyl-ethylsulfanyl)-3H-quinazolin-4-one . Let’s break down its structure:
- The quinazolinone core consists of a bicyclic system with a quinazoline ring fused to a benzene ring.
- The allyl group (CH₂=CH-CH₂-) is attached to the quinazolinone ring.
- The ethylsulfanyl group (-S-CH₂-CH₃) is also part of the structure.
準備方法
Synthetic Routes::
Condensation Reaction:
- While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the lab using the methods mentioned above.
化学反応の分析
Reactivity::
- The compound’s reactivity centers around the benzylic position (the carbon adjacent to the phenyl ring).
- It can undergo various reactions, including:
- Free radical bromination
- Nucleophilic substitution
- Oxidation
- Bromine for bromination
- Nucleophiles (e.g., amines) for substitution
- Oxidizing agents (e.g., KMnO₄) for oxidation
- Bromination: 3-bromo-allyl-quinazolinone
- Substitution: Various substituted quinazolinones
- Oxidation: Quinazolinone-4-carboxylic acid
科学的研究の応用
- 化学 :新規化合物の設計のための足場として使用されています。
- 生物学 :潜在的な生物活性(例:抗菌性、抗腫瘍性)について調査されています。
- 医学 :薬理効果を示す可能性があります。
- 工業 :希少性のため、応用は限られています。
作用機序
- この化合物の作用機序は、特定の酵素 、受容体 、または細胞経路 との相互作用を伴う可能性が高いです。
- その正確な作用機序を解明するためには、さらなる研究が必要です。
類似化合物との比較
- 類似化合物 :
- 2-アリルスルファニル-3-フェニル-3H-キナゾリン-4-オン
- 2-(3-フェニル-アリルスルファニル)-3H-キナゾリン-4-オン
- 2-ノニルスルファニル-3-フェニル-3H-キナゾリン-4-オン
- 独自性 :アリル基、エチルスルファニル部分、キナゾリノン足場の組み合わせにより、この化合物は際立っています。
特性
分子式 |
C24H21N3OS3 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC名 |
(5Z)-5-[[3-(4-ethylsulfanylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H21N3OS3/c1-3-14-26-23(28)21(31-24(26)29)15-18-16-27(19-8-6-5-7-9-19)25-22(18)17-10-12-20(13-11-17)30-4-2/h3,5-13,15-16H,1,4,14H2,2H3/b21-15- |
InChIキー |
XGQYBOPHYFSYJV-QNGOZBTKSA-N |
異性体SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
正規SMILES |
CCSC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC=C)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{(E)-[6-(2-chlorobenzyl)-5-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-methoxyphenyl acetate](/img/structure/B11126952.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11126960.png)
![N-[(2-chlorophenyl)methyl]-7-[(4-fluorophenyl)methyl]-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11126961.png)


![3-(2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-3-yl)-N-{4-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]phenyl}propanamide](/img/structure/B11126981.png)


![(2Z)-2-(1,3-benzoxazol-2-yl)-3-[4-(dimethylamino)phenyl]-1-(4-propoxyphenyl)prop-2-en-1-one](/img/structure/B11127015.png)
![6-imino-13-methyl-2-oxo-N-(prop-2-en-1-yl)-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11127019.png)
![7-Methyl-1-(4-nitrophenyl)-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11127020.png)
![N-cyclohexyl-3-methyl-4-[2-(4-methylpiperazin-1-yl)-2-oxoethoxy]benzenesulfonamide](/img/structure/B11127021.png)
![5-(2,3-dihydro-1-benzofuran-5-yl)-N-[2-(4-hydroxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B11127022.png)
![1-isopropyl-N-[2-(1,3-thiazol-2-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B11127025.png)
